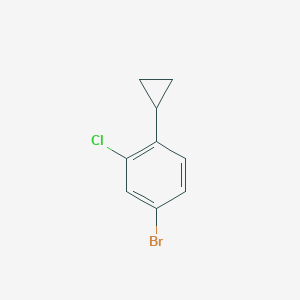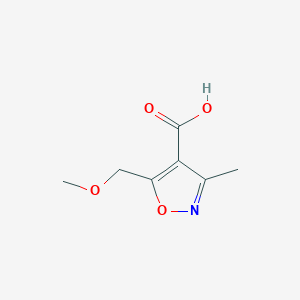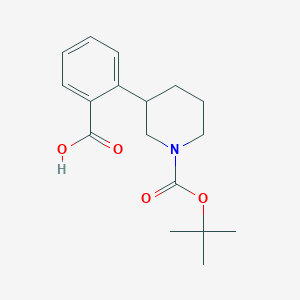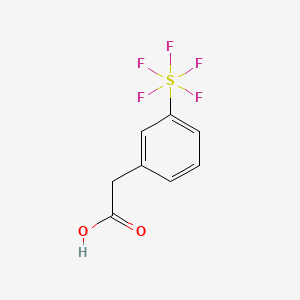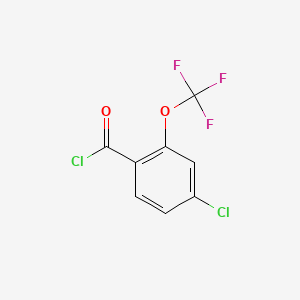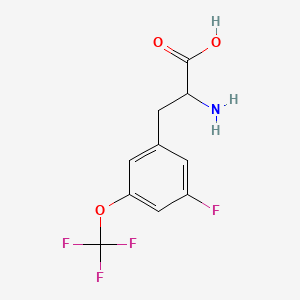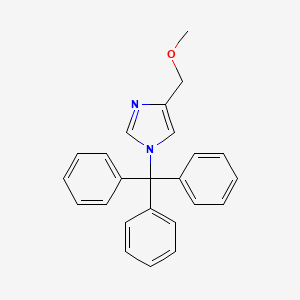
3-Bromo-4-(difluoromethoxy)pyridine
Übersicht
Beschreibung
“3-Bromo-4-(difluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224.003 Da .
Synthesis Analysis
The synthesis of pyridine derivatives, including “this compound”, involves various methods such as C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions and the choice of reagents can influence the yield and the selectivity of the reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a polar surface area (PSA) of 22.12000 and a partition coefficient (LogP) of 2.44550 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Bromo-4-(difluoromethoxy)pyridine is instrumental in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of α-bromo-4-difluoromethoxyacetophenones, which are crucial in the synthesis of pyrrolo[1,2-a]imidazole and imidazo[2,1-a]pyridine derivatives containing difluoromethoxy groups (Demchenko et al., 1997).
Generation of Acid Sites on Silica Surfaces
In the field of catalysis, this compound has been studied for its role in generating Brønsted and Lewis acid sites on the surface of silica. This is achieved through the addition of dopant cations and subsequent pyridine adsorption, creating coordinatively unsaturated dopant cations on silica surfaces (Connell & Dumesic, 1987).
Palladium-Catalyzed Synthesis of Pyridine Derivatives
The compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine-based derivatives, demonstrating potential as chiral dopants for liquid crystals and showing significant biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Study of Tautomerism
This compound has been involved in studies exploring the tautomerism of hydroxypyridines. This involves examining the ultraviolet absorption spectra of substrates and reaction products to investigate the tautomeric structures (Kolder & Hertog, 2010).
Development of Building Blocks for Life-Sciences Research
It also plays a role in the synthesis of (trifluoromethoxy)pyridines, serving as important building blocks for research in life sciences. These compounds are accessible through efficient large-scale synthesis and offer potential for regioselective functionalization (Manteau et al., 2010).
Infrared Spectroscopy and Computational Studies
The compound is also significant in infrared spectroscopy and computational studies, aiding in the understanding of molecular structures and their properties, as seen in studies involving 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would likely interact with its targets (organoboron reagents) to form new carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.92 cm/s . The compound also has a lipophilicity Log Po/w (iLOGP) of 1.72 .
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions, in which this compound is used, are generally environmentally benign and tolerant to a variety of functional groups .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor . Cytochrome P450 enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, this compound can affect the metabolic pathways of drugs and other substances that are substrates for this enzyme. Additionally, it interacts with other biomolecules, including proteins and enzymes, altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways and stress responses. The compound’s impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can lead to changes in the metabolism of various substrates, affecting their bioavailability and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It inhibits CYP1A2, affecting the metabolism of substrates that are processed by this enzyme. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting the overall metabolic profile of cells and tissues. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, to exert its inhibitory effects. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
3-bromo-4-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPXEJVJBMWMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292814 | |
| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-46-4 | |
| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
